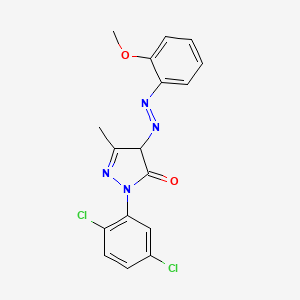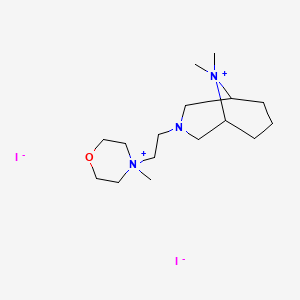
Folicur Plus
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Folicur Plus is a broad-spectrum systemic fungicide primarily used in agriculture to control a wide range of fungal diseases in crops such as wheat, barley, oats, rye, and oilseed rape . The active ingredient in this compound is tebuconazole, a triazole fungicide that inhibits the biosynthesis of ergosterol, an essential component of fungal cell membranes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tebuconazole, the active ingredient in Folicur Plus, is synthesized through a multi-step chemical process. The synthesis typically involves the following steps:
Formation of the triazole ring: This is achieved by reacting a suitable nitrile with hydrazine to form a hydrazone intermediate, which is then cyclized to form the triazole ring.
Substitution reactions: The triazole ring is further functionalized through substitution reactions to introduce the necessary side chains and functional groups.
Purification: The final product is purified through recrystallization or chromatography to obtain high-purity tebuconazole.
Industrial Production Methods
Industrial production of tebuconazole involves large-scale chemical reactors where the above synthetic steps are carried out under controlled conditions. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize yield and purity. The final product is formulated into various forms, such as wettable powders, emulsifiable concentrates, and suspension concentrates, for agricultural use .
Analyse Des Réactions Chimiques
Types of Reactions
Tebuconazole undergoes several types of chemical reactions, including:
Oxidation: Tebuconazole can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the triazole ring.
Substitution: Substitution reactions can introduce different functional groups to enhance its fungicidal properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites of tebuconazole, which may have different levels of fungicidal activity .
Applications De Recherche Scientifique
Folicur Plus has a wide range of scientific research applications:
Agriculture: Used extensively to control fungal diseases in crops, leading to increased yield and quality.
Biology: Studied for its effects on fungal cell membranes and its potential use in controlling fungal infections in plants.
Medicine: Research is ongoing to explore its potential use in treating fungal infections in humans and animals.
Industry: Used in the formulation of various fungicidal products for agricultural and non-agricultural applications
Mécanisme D'action
Tebuconazole, the active ingredient in Folicur Plus, exerts its fungicidal effects by inhibiting the process of demethylation in the biosynthesis of ergosterol, a critical component of fungal cell membranes . This inhibition disrupts the integrity of the cell membrane, leading to cell leakage and ultimately the death of the fungal cell. The molecular target of tebuconazole is the enzyme lanosterol 14α-demethylase, which is involved in the ergosterol biosynthesis pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
Prothioconazole: Another triazole fungicide with a similar mode of action.
Fluopyram: A fungicide that targets different enzymes in the fungal cell.
Uniqueness of Folicur Plus
This compound is unique due to its broad-spectrum activity and systemic properties, allowing it to be absorbed by the plant and transported to various parts, providing long-lasting protection against a wide range of fungal diseases . Its ability to act both protectively and curatively makes it a versatile tool in crop protection .
Propriétés
Numéro CAS |
124027-07-2 |
|---|---|
Formule moléculaire |
C30H40Cl2N6O3 |
Poids moléculaire |
603.6 g/mol |
Nom IUPAC |
1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol;1-(4-chlorophenyl)-4,4-dimethyl-3-(1,2,4-triazol-1-ylmethyl)pentan-3-ol |
InChI |
InChI=1S/C16H22ClN3O.C14H18ClN3O2/c1-15(2,3)16(21,10-20-12-18-11-19-20)9-8-13-4-6-14(17)7-5-13;1-14(2,3)12(19)13(18-9-16-8-17-18)20-11-6-4-10(15)5-7-11/h4-7,11-12,21H,8-10H2,1-3H3;4-9,12-13,19H,1-3H3 |
Clé InChI |
JVNLXMBBSSNJEO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(C(N1C=NC=N1)OC2=CC=C(C=C2)Cl)O.CC(C)(C)C(CCC1=CC=C(C=C1)Cl)(CN2C=NC=N2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-amino-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride](/img/structure/B12811978.png)

![2-[1,1'-Biphenyl]-2-yl-4-chloro-6-phenyl-1,3,5-triazine](/img/structure/B12811985.png)



![1,12-Dimethyl-21-oxahexacyclo[10.6.5.02,11.03,8.013,18.019,23]tricosa-2(11),3,5,7,9,13,15,17-octaene-20,22-dione](/img/structure/B12812030.png)
![11-Fluoro-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;formic acid](/img/structure/B12812035.png)




![ethane;(8R,9S,10R,13S,14S)-4-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B12812079.png)
